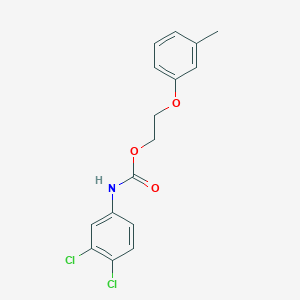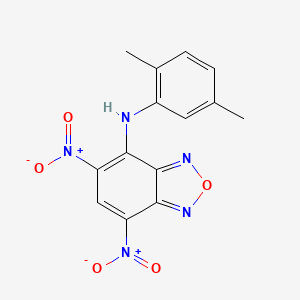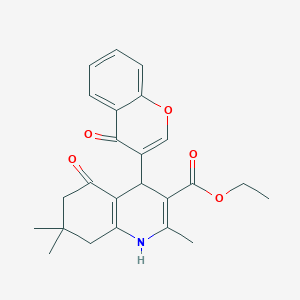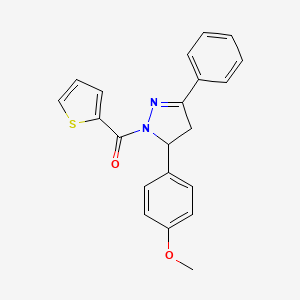
2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used for pest control in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.
作用机制
Dichlorvos acts by inhibiting acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can result in various symptoms such as muscle twitching, tremors, convulsions, respiratory depression, and ultimately death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have various biochemical and physiological effects on the nervous system. It can cause oxidative stress, DNA damage, and lipid peroxidation, leading to cell death and tissue damage. It can also affect the immune system, leading to increased susceptibility to infections and decreased resistance to tumors.
实验室实验的优点和局限性
Dichlorvos has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and can be used to study the role of acetylcholine in various physiological processes. It is also readily available and relatively inexpensive. However, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and must be handled with extreme caution. Its use is strictly regulated, and researchers must follow strict safety protocols to avoid exposure.
未来方向
There are several future directions for research on 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of novel insecticides that are less toxic to humans and the environment. Another area of interest is the development of new therapeutic agents that target acetylcholinesterase for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate exposure on human health and the environment.
Conclusion:
In conclusion, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a potent insecticide that has been widely used for pest control in agriculture and public health programs. It is also a valuable research tool for studying the nervous system and its functions. However, its toxicity and potential health effects must be taken into consideration when using it in research or for pest control. Further research is needed to develop safer and more effective alternatives to 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate and to understand its long-term effects on human health and the environment.
合成方法
Dichlorvos can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-(3-methylphenoxy)ethanol in the presence of a catalyst. The reaction produces 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate as the main product along with some impurities. The purity of 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate can be improved by further purification techniques such as distillation or recrystallization.
科学研究应用
Dichlorvos has been extensively used in scientific research as a tool to study the nervous system and its functions. It is commonly used as an acetylcholinesterase inhibitor, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can be used to study the role of acetylcholine in various physiological processes such as learning and memory, muscle contraction, and autonomic nervous system function.
属性
IUPAC Name |
2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-3-2-4-13(9-11)21-7-8-22-16(20)19-12-5-6-14(17)15(18)10-12/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZYEOFOUQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)

![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)


![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)